molecular formula C23H32N4O4S2 B11216868 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B11216868
M. Wt: 492.7 g/mol
InChI Key: DCESUZAPKDDLSI-UHFFFAOYSA-N
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Description

2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thieno[2,3-c]pyridine core through a cyclization reaction, followed by the introduction of the diethylsulfamoyl and benzamido groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide and may require elevated temperatures or the use of catalysts to achieve the desired transformations.

Major Products

The major

Properties

Molecular Formula

C23H32N4O4S2

Molecular Weight

492.7 g/mol

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H32N4O4S2/c1-7-27(8-2)33(30,31)15-11-9-14(10-12-15)20(29)25-21-17(19(24)28)16-13-22(3,4)26-23(5,6)18(16)32-21/h9-12,26H,7-8,13H2,1-6H3,(H2,24,28)(H,25,29)

InChI Key

DCESUZAPKDDLSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N

Origin of Product

United States

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